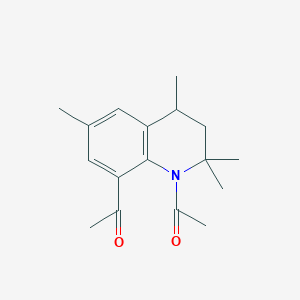![molecular formula C24H29N7O4 B11182149 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11182149.png)
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core substituted with a piperazine ring and benzodioxole moiety, making it a unique structure for research and industrial applications.
Preparation Methods
The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 1,3-benzodioxole with piperazine in the presence of a suitable base like potassium carbonate in anhydrous xylene at elevated temperatures.
Attachment of the Triazine Core: The intermediate is then reacted with 2-chloropyrimidine under reflux conditions to form the triazine core.
Final Coupling: The final product is obtained by coupling the triazine intermediate with 2,5-dimethoxyphenylamine under appropriate conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Scientific Research Applications
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It acts as an inhibitor for certain enzymes and receptors, modulating their activity. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or modulation of neurotransmitter release in neurological disorders .
Comparison with Similar Compounds
Similar compounds include:
Piribedil: A dopamine receptor agonist used in the treatment of Parkinson’s disease.
1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione: An inhibitor of aldehyde dehydrogenases, used in cancer research.
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Another compound with similar structural features, used in various pharmacological studies.
The uniqueness of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H29N7O4 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H29N7O4/c1-32-17-4-6-19(33-2)18(12-17)26-24-28-22(27-23(25)29-24)14-31-9-7-30(8-10-31)13-16-3-5-20-21(11-16)35-15-34-20/h3-6,11-12H,7-10,13-15H2,1-2H3,(H3,25,26,27,28,29) |
InChI Key |
JMTNQBKWNPIGLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 2-methylpiperidine-1-carbodithioate](/img/structure/B11182072.png)
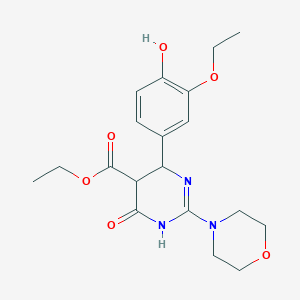
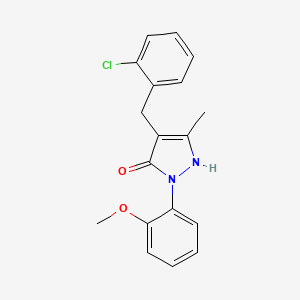
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11182103.png)
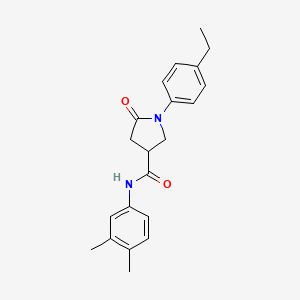
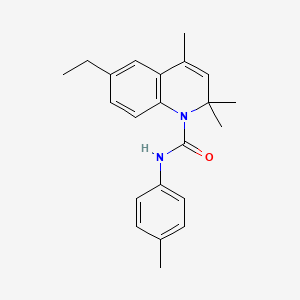
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11182115.png)
![N-(3,4-dimethoxyphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11182122.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B11182130.png)
![2-methyl-8-(2-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B11182132.png)
![3-(4-chlorophenyl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11182138.png)


